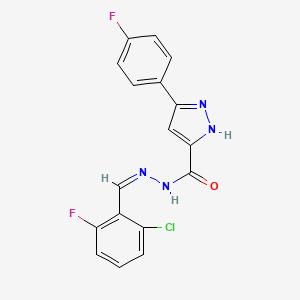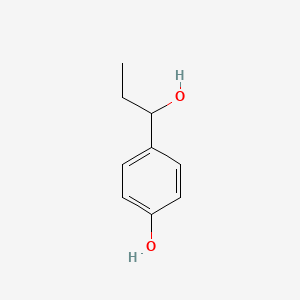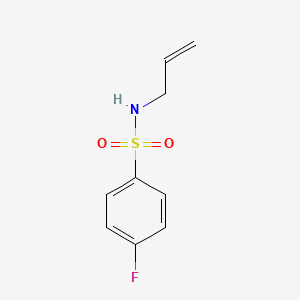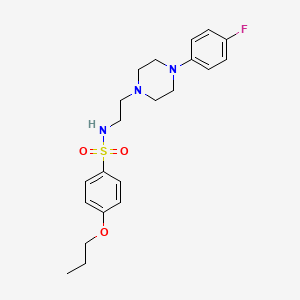
Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a multi-step reaction process, including the connection of 1,3,4-thiadiazol with N-substituted piperazine to produce novel derivatives. An example includes the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, where optimization of reaction conditions such as solvent, acid acceptor, and reaction temperature significantly affects the yield. For instance, using acetonitrile as a solvent and triethylamine as an acid acceptor at 25°C for 5 hours can optimize yields up to 75% (Wu Qi, 2014).
Molecular Structure Analysis
Characterization of similar compounds involves various spectroscopic techniques, including IR, ^1H-NMR, ^13C-NMR, and mass spectrometry, to elucidate their molecular structure. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized and characterized, demonstrating the importance of these techniques in confirming the molecular structure of complex compounds (A. Idhayadhulla et al., 2010).
Chemical Reactions and Properties
The reactivity of compounds within this class often involves interaction with secondary amines to produce various derivatives, depending on the reactants and conditions. A study on ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates revealed their reaction with secondary amines and piperazine, leading to the formation of N,N′-disubstituted piperazine derivatives (Anastasia Vasileva et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was studied to understand its conformation and intermolecular interactions, which are vital for predicting its solubility and stability (Md. Serajul Haque Faizi et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of these compounds. The synthesis and characterization of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and their antimicrobial studies highlight the chemical versatility and potential applications of these compounds in various domains (R. Rajkumar et al., 2014).
Scientific Research Applications
Antimicrobial and Anticancer Applications
Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and its derivatives have been primarily studied for their biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity:
- Compounds containing the piperazine moiety have demonstrated notable antimicrobial activity against various microorganisms. Some derivatives have shown significant inhibitory effects against specific bacterial strains, suggesting potential as effective antimicrobial agents (Patel & Agravat, 2009).
- Additionally, derivatives synthesized from 1,3,4-thiadiazol and connected to N-substituted piperazine exhibited notable antibacterial activities at certain concentrations, indicating their potential as antibacterial agents (Wu Qi, 2014).
Anticancer Activity:
- Studies have also highlighted the anticancer potential of derivatives containing the piperazine moiety. Certain compounds have been tested in vitro against various cancer cell lines, including breast cancer cells, and have shown promising results in inhibiting cancer cell growth (Turov, 2020), (Sonar et al., 2020). This suggests that specific derivatives of this compound could be developed further for cancer therapy applications.
Additional Biological Activities:
- Other derivatives have been found to possess antiurease and antilipase activities, further broadening the scope of potential therapeutic applications of these compounds (Başoğlu et al., 2013).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of “Ethyl 4-((4-((4-(4-iodophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” would depend on its exact structure and functional groups.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could affect the compound’s absorption and distribution in the body.
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23IN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANNTBHSGXSTNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2486836.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)




![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)

![1-(3,5-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2486847.png)
![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)
![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)